N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
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Overview
Description
N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyridazine core, which is known for its diverse pharmacological activities and potential applications in medicinal chemistry. The presence of a cycloheptyl group and a benzamide moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide typically involves the following steps:
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Formation of the Triazolopyridazine Core: : The triazolopyridazine core can be synthesized through the cyclization of appropriate precursors. For example, the reaction of hydrazine derivatives with pyridazine derivatives under acidic conditions can lead to the formation of the triazolopyridazine ring .
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Attachment of the Benzamide Moiety: : The benzamide group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazolopyridazine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine .
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Introduction of the Cycloheptyl Group: : The cycloheptyl group can be attached through a coupling reaction. This can be achieved by reacting the intermediate with a cycloheptyl halide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cycloheptyl group, leading to the formation of ketones or alcohols .
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Reduction: : Reduction reactions can occur at the triazolopyridazine core, potentially leading to the formation of dihydro derivatives .
Common Reagents and Conditions
Major Products
Oxidation: Formation of cycloheptanone or cycloheptanol derivatives.
Reduction: Formation of dihydro-triazolopyridazine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block for drug development.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of specific pathways, such as those involved in cell proliferation or inflammation . The benzamide moiety may enhance binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolopyridazin-6-amine
- N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]benzamide
- 6-chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This can influence its binding affinity and selectivity towards molecular targets, potentially leading to enhanced biological activity and specificity .
Properties
Molecular Formula |
C19H21N5O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide |
InChI |
InChI=1S/C19H21N5O2/c25-19(21-15-5-3-1-2-4-6-15)14-7-9-16(10-8-14)26-18-12-11-17-22-20-13-24(17)23-18/h7-13,15H,1-6H2,(H,21,25) |
InChI Key |
OBNGFBZIJZFHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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